molecular formula C19H23BO3 B1604286 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane CAS No. 912569-55-2

4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane

Cat. No. B1604286
M. Wt: 310.2 g/mol
InChI Key: DTPMFYHICLWUGJ-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane” is a compound with the molecular formula C12H17BO2 . It is also known as Phenylboronic acid pinacol ester . The molecular weight of this compound is 204.08 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives were synthesized and characterized using conventional methods . Another study reported the synthesis of a related compound through a two-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .


Chemical Reactions Analysis

Aryl boronic acid esters, such as 4-(Diphenylamino)phenylboronic acid pinacol ester, are majorly used in organic synthesis . They can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to their low toxicity and unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane” include a molecular weight of 204.08 g/mol . Other properties such as bond lengths and bond angles have been studied using crystallographic analysis and DFT optimized structure calculation .

Scientific Research Applications

Application in Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis

  • Summary of the Application: This compound has been synthesized and its single crystals grown from hexane and petroleum ether. The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
  • Methods of Application: The synthesis of this compound involved quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis .
  • Results or Outcomes: The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .

Application in Organic Synthesis

  • Summary of the Application: This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
  • Methods of Application: The application involves the use of a palladium catalyst for the borylation process .
  • Results or Outcomes: The outcome of this process is the formation of pinacol benzyl boronate .

Future Directions

While specific future directions for “4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane” are not mentioned in the search results, similar compounds have been synthesized and studied for various applications in biology, organic synthesis, catalysis, and crystal engineering .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)17-13-9-8-10-15(17)14-21-16-11-6-5-7-12-16/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPMFYHICLWUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640297
Record name 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane

CAS RN

912569-55-2
Record name 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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